4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan
Description
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is a complex organic compound characterized by its unique structure, which includes multiple fused rings and a furan moiety
Properties
CAS No. |
58946-24-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4Z)-15-oxatricyclo[11.3.0.01,4]hexadec-4-ene |
InChI |
InChI=1S/C15H24O/c1-2-4-6-8-14-11-16-12-15(14)10-9-13(15)7-5-3-1/h7,14H,1-6,8-12H2/b13-7- |
InChI Key |
QMQOUTVLZITRGI-QPEQYQDCSA-N |
Isomeric SMILES |
C1CCC/C=C\2/CCC23COCC3CCC1 |
Canonical SMILES |
C1CCCC=C2CCC23COCC3CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan typically involves multi-step organic reactions. The process often starts with the preparation of the cycloundecane ring, followed by the introduction of the furan ring through cyclization reactions. Common reagents used in these steps include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts to facilitate the cyclization process is also common, as it can significantly reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under specific conditions to ensure high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.
Scientific Research Applications
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cycloundecane: Shares the cycloundecane ring but lacks the furan moiety.
Decahydronaphthalene: Contains fused rings but differs in the type and arrangement of rings.
Tetrahydrofuran: Contains a furan ring but lacks the complex fused ring structure.
Uniqueness
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is unique due to its combination of multiple fused rings and a furan moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.
Biological Activity
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is a complex bicyclic compound with the molecular formula C15H24O and CAS number 58946-24-0. This compound has garnered interest due to its unique structural features and potential applications in various fields including organic synthesis and materials science.
Chemical Structure
The compound features a bicyclic structure that combines elements of cyclobutane and furan. This unique arrangement may contribute to its distinctive chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H24O |
| Molar Mass | 220.35 g/mol |
| Density | 1 g/cm³ |
| Boiling Point | 339.1 °C |
| Flash Point | 155.1 °C |
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structural motifs often display antimicrobial activity. The presence of the furan moiety is particularly notable as it is commonly associated with various biological activities including antifungal and antibacterial effects.
Antioxidant Activity
Compounds featuring multiple saturated carbon centers and heteroatoms like oxygen can exhibit antioxidant properties. The ability to scavenge free radicals may be a crucial aspect of its biological activity.
Cytotoxicity and Pharmacological Potential
Research into structurally related compounds has indicated potential cytotoxic effects against various cancer cell lines. The unique arrangement of this compound may enhance its interaction with cellular targets.
Study on Related Compounds
In a study examining the biological activities of bicyclic compounds similar to 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan:
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : Several compounds exhibited IC50 values in the micromolar range against breast and prostate cancer cells.
This suggests that further investigation into the specific biological mechanisms of our compound is warranted.
The precise mechanisms through which 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan exerts its biological effects remain largely unexplored. However:
- Interaction with Enzymes : Its structure may allow it to act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Binding : The potential to interact with various receptors could lead to pharmacological applications.
Future Research Directions
Given the promising nature of similar compounds:
- In Vitro Studies : Conduct detailed studies to assess the cytotoxicity and mechanism of action on various cancer cell lines.
- In Vivo Studies : Evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigate how modifications in the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
